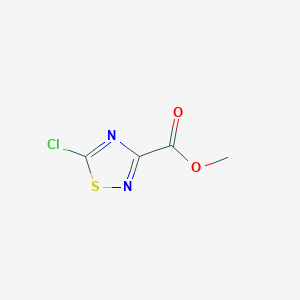

methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate

CAS No.: 75028-30-7

Cat. No.: VC11999244

Molecular Formula: C4H3ClN2O2S

Molecular Weight: 178.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75028-30-7 |

|---|---|

| Molecular Formula | C4H3ClN2O2S |

| Molecular Weight | 178.60 g/mol |

| IUPAC Name | methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C4H3ClN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3 |

| Standard InChI Key | QMFONQYXSHGZTA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NSC(=N1)Cl |

| Canonical SMILES | COC(=O)C1=NSC(=N1)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a 1,2,4-thiadiazole ring, a heterocycle known for its electron-deficient nature and stability. Key substituents include:

-

Chlorine atom at position 5, which enhances electrophilic reactivity.

-

Methyl carboxylate group at position 3, contributing to solubility in polar solvents and serving as a handle for further derivatization .

The SMILES notation and InChIKey uniquely define its connectivity and stereochemical features .

Spectroscopic and Physicochemical Data

Predicted Collision Cross Sections (CCS):

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 178.96765 | 132.7 |

| [M+Na]+ | 200.94959 | 144.5 |

| [M-H]- | 176.95309 | 132.4 |

| [M]+ | 177.95982 | 134.8 |

These values, derived from ion mobility spectrometry, aid in its identification in complex mixtures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via heterocyclization reactions involving thiosemicarbazides or acylated precursors. A common route involves:

-

Reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride () under reflux conditions.

-

Chlorination of intermediate thiadiazole derivatives using agents like or .

Key parameters influencing yield and purity include:

-

Solvent choice (e.g., acetonitrile or dichloromethane).

-

Temperature control (reflux at 80–100°C).

-

Reaction time (typically 6–12 hours).

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to optimize efficiency and scalability. Challenges include minimizing byproducts such as 5-chloro-1,3,4-thiadiazole isomers, which require chromatographic or recrystallization purification (e.g., using DMF/acetic acid mixtures).

Chemical Reactivity and Functionalization

Electrophilic Substitution

Applications in Research and Industry

Agrochemical Development

The compound’s electrophilic chlorine and ester moieties make it a candidate for synthesizing herbicides and fungicides. For instance, analogs with substituted phenyl groups demonstrate potent activity against Phytophthora infestans in crop protection trials.

| Hazard Category | Risk Statement |

|---|---|

| Acute Toxicity | Fatal if swallowed (H300) |

| Skin Corrosion | Causes severe skin burns (H314) |

| Eye Damage | Causes serious eye damage (H318) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Research Gaps and Future Directions

-

Biological Activity Profiling: Systematic evaluation of its anticancer, antimicrobial, and antiviral potential.

-

Green Synthesis: Developing solvent-free or catalytic methods to enhance sustainability.

-

Structure-Activity Relationships (SAR): Correlating substituent effects with bioactivity using computational models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume